2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol
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Overview
Description
2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common synthetic route is as follows:
Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of a base such as sodium ethoxide.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced through an etherification reaction using a suitable fluorobenzyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives with specific functional groups modified.
Substitution: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol is largely dependent on its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl and fluorobenzyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3,4-Dimethoxyphenyl)-6-(methyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol
- 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol
- 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-bromobenzyl)oxy]phenol
Uniqueness
The uniqueness of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both trifluoromethyl and fluorobenzyl groups enhances its chemical stability and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C26H20F4N2O4 |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C26H20F4N2O4/c1-34-21-10-7-15(11-22(21)35-2)23-24(31-14-32-25(23)26(28,29)30)18-9-8-17(12-20(18)33)36-13-16-5-3-4-6-19(16)27/h3-12,14,33H,13H2,1-2H3 |
InChI Key |
VTQICUKWPSYLIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)OC |
Origin of Product |
United States |
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